2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2-Chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a chloroacetamide derivative characterized by a 2-chlorophenyl group linked to an acetamide backbone, with a furan-2-yl and 1H-pyrazol-1-yl substituent on the ethyl side chain.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-14-6-2-1-5-13(14)11-17(22)19-12-15(16-7-3-10-23-16)21-9-4-8-20-21/h1-10,15H,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGLUOWWVLOMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazole intermediate.
Attachment of the chlorophenyl group: This step might involve a nucleophilic substitution reaction to attach the chlorophenyl group to the intermediate.
Formation of the acetamide linkage: Finally, the acetamide linkage is formed through an amidation reaction, typically using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be susceptible to oxidation under certain conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation of furan and pyrazole derivatives with chlorophenyl acetamide. The structural analysis often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and identify functional groups. For instance, the crystal structure analysis reveals the presence of a close-to-planar ring system with specific dihedral angles indicative of its electronic interactions .
Anticancer Activity
One of the most prominent applications of this compound is its anticancer properties. Studies have demonstrated that it exhibits significant cytotoxic effects against various human tumor cell lines. The National Cancer Institute's protocols for evaluating antitumor activity indicated that the compound showed promising results, with a mean growth inhibition (GI) value suggesting effective antimitotic activity . The compound's mechanism may involve disrupting cellular processes critical for cancer cell proliferation.
Antimicrobial Properties
In addition to its anticancer effects, 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds often demonstrate antibacterial and antifungal activities. The incorporation of furan and chlorophenyl moieties enhances these biological activities, making them suitable candidates for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The compound has also shown potential as an anti-inflammatory agent. In vivo studies have indicated that it can reduce inflammation markers, suggesting its utility in treating inflammatory diseases. Additionally, analgesic properties have been noted, providing a dual therapeutic approach for conditions involving pain and inflammation .
Case Studies
Case Study 1: Anticancer Efficacy Evaluation
A comprehensive study evaluated the efficacy of the compound against a panel of cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent response with significant inhibition rates at nanomolar concentrations. Further mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated substantial zones of inhibition compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Benzothiazole Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (Compound 7): Features a benzothiazole ring instead of furan-pyrazole groups. Synthesized via microwave irradiation (150°C, 5 min) with 75% yield.
- N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide : Substitutes the trifluoromethyl group with methoxy, altering hydrophobicity and steric effects. Such modifications are critical for optimizing pharmacokinetic profiles .
Thiazol-2-yl Acetamides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Replaces the furan-pyrazole side chain with a thiazole ring. The dichlorophenyl group induces torsional strain (79.7° twist between aromatic rings), affecting crystal packing via N–H⋯N hydrogen bonds. This compound was synthesized using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane .
- 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Demonstrates how para-substitution on the phenyl ring modulates electronic properties compared to ortho-substitution in the target compound .
Pesticide-Related Chloroacetamides
- Metazachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) : A commercial herbicide with structural similarity, substituting furan with pyrazole and incorporating a dimethylphenyl group. Highlights the agrochemical relevance of chloroacetamides .
- Dimethachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) : Replaces the heterocyclic side chain with a methoxyethyl group, emphasizing the role of lipophilicity in herbicidal activity .
Biological Activity
2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure
The compound features a chlorophenyl group, a furan moiety, and a pyrazole ring, which are known to contribute to various pharmacological effects. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. A notable study reported its minimum inhibitory concentration (MIC) values against several bacterial strains.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
| Candida albicans | 1.5 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its potency.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast cancer) | 12.5 |
| A549 (Lung cancer) | 15.0 |
| HepG2 (Liver cancer) | 10.0 |
The compound was found to induce apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism of action of this compound involves the inhibition of specific enzymes and pathways associated with cell proliferation and survival. It is believed to interact with key molecular targets such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokine levels in stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of this compound could overcome resistance mechanisms in Staphylococcus aureus, making it a promising candidate for developing new antibiotics .
- Anticancer Efficacy : In vivo studies using murine models showed that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential for further development as an anticancer drug .
- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in reduced swelling and pain scores, indicating its efficacy as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
